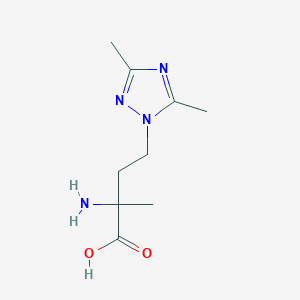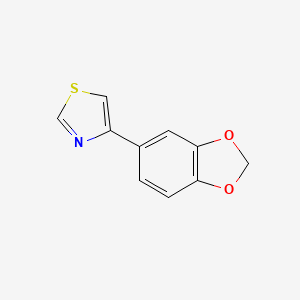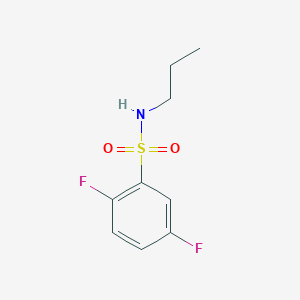
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, along with a trifluoroacetate group.
Métodos De Preparación
The synthesis of 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods, which provide robust techniques for constructing these complex heterocyclic structures .
Análisis De Reacciones Químicas
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Common reagents and conditions used in these reactions include catalysts such as Cs2CO3 and solvents like ethanol and dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate involves interactions with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with protein receptors, leading to significant biological effects . Molecular docking studies have revealed interactions between active analogs and amino acid residues of protein receptors, which contribute to their biological activity .
Comparación Con Compuestos Similares
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindolin-2-yl)-2,2,2-trifluoroacetamide: This compound shares a similar structure but differs in its functional groups and reactivity.
3-(1,3-Dioxoisoindolin-2-yl)propanal: Another related compound with a different substituent, leading to variations in its chemical properties and applications.
Propiedades
Fórmula molecular |
C10H4F3NO4 |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H4F3NO4/c11-10(12,13)9(17)18-14-7(15)5-3-1-2-4-6(5)8(14)16/h1-4H |
Clave InChI |
CLFAKEXGHKOGCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)

![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)



![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)


![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)


